Globulixanthone B

Description

Properties

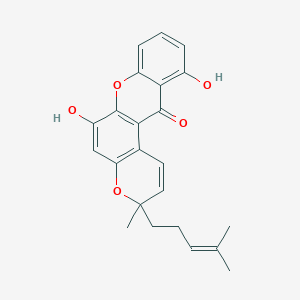

Molecular Formula |

C23H22O5 |

|---|---|

Molecular Weight |

378.4 g/mol |

IUPAC Name |

6,11-dihydroxy-3-methyl-3-(4-methylpent-3-enyl)pyrano[3,2-a]xanthen-12-one |

InChI |

InChI=1S/C23H22O5/c1-13(2)6-5-10-23(3)11-9-14-18(28-23)12-16(25)22-19(14)21(26)20-15(24)7-4-8-17(20)27-22/h4,6-9,11-12,24-25H,5,10H2,1-3H3 |

InChI Key |

DZEKDJJYJJYEFB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCCC1(C=CC2=C(O1)C=C(C3=C2C(=O)C4=C(C=CC=C4O3)O)O)C)C |

Synonyms |

globuli-xanthone B globulixanthone B |

Origin of Product |

United States |

Chemical Reactions Analysis

Current Limitations in Available Data

None of the provided search results (PubMed, MIT News, Organic Chemistry Portal, etc.) explicitly mention Globulixanthone B or its chemical reactivity. The compound does not appear in:

General Reactivity of Xanthones

While this compound-specific data is absent, xanthones as a class exhibit characteristic reactivity:

Common Reaction Types

Recommendations for Further Research

To obtain this compound-specific data:

-

Consult Specialized Databases :

-

Reaxys or SciFinder for reaction pathways.

-

Natural product journals (e.g., Journal of Natural Products).

-

-

Experimental Studies :

-

Investigate oxidation, hydrolysis, or photodegradation under controlled conditions.

-

Characterize intermediates via LC-MS or NMR.

-

Hypothetical Reaction Pathways

Based on structural analogs (e.g., other xanthones):

| Reaction | Conditions | Expected Product |

|---|---|---|

| Acid-Catalyzed Hydrolysis | H₂SO₄, H₂O, reflux | Ring-opening to dicarboxylic acid |

| Methylation | CH₃I, K₂CO₃, DMF | Methoxy-substituted derivatives |

Critical Gaps and Caveats

-

No peer-reviewed studies on this compound’s stability, degradation, or synthetic modifications were located.

-

Assumptions about reactivity are extrapolated from structurally related compounds and may not reflect actual behavior.

Comparison with Similar Compounds

Comparison with Similar Xanthone Compounds

Structural and Pharmacokinetic Properties

The table below compares Globulixanthone B with structurally related xanthones in terms of molecular weight, TPSA, and Lipinski’s Rule compliance:

| Compound | Molecular Weight (g/mol) | TPSA (Ų) | Lipinski’s Compliance | Key Structural Features |

|---|---|---|---|---|

| This compound | 378.42 | 126.43 | Yes | Hydroxyl, prenyl groups |

| Brasixanthone C | 410.42 | 39.45 | Yes | Methylation, hydroxylation |

| Caledonixanthone B | 278.31 | 39.45 | Yes | Minimal oxygenation |

| Varixanthone | 406.48 | 126.43 | Yes | Complex oxygenation patterns |

| Globulixanthone C | 326.30 | 126.43 | Yes | Hydroxyl, prenyl groups |

Key Observations :

- TPSA and Bioavailability : this compound’s high TPSA (>100 Ų) suggests lower membrane permeability compared to Caledonixanthone B (TPSA = 39.45 Ų), which may limit oral bioavailability .

- Structural Flexibility: Prenylated xanthones like this compound and C exhibit enhanced binding to hydrophobic enzyme pockets due to their isoprenoid side chains, a feature absent in non-prenylated analogs like Caledonixanthone B .

SARS-CoV-2 Main Protease (Mpro) Inhibition

In molecular docking studies against SARS-CoV-2 Mpro (PDB: 6Y84):

- Hydrogen Bonding : Unlike Brasixanthone C, which forms stable hydrogen bonds with Mpro’s catalytic dyad (His41 and Cys145), this compound’s larger TPSA may reduce its binding efficiency despite structural similarities .

Carbonic Anhydrase II (CA II) Inhibition

Antimicrobial and Antiparasitic Activity

- Brasixanthone A and Nigrolineaxanthone F showed broader-spectrum antimicrobial activity, attributed to their lower TPSA and higher lipophilicity .

Molecular Dynamics (MD) Stability

In MD simulations of CA II inhibitors:

- Globulixanthone C formed stable complexes with CA II (RMSD = -1.88 Å), outperforming chlorthalidone (-2.11 Å) due to stronger van der Waals interactions and lower residue fluctuation (RMSF) .

- Although this compound lacks MD data, its structural similarity to Globulixanthone C suggests comparable stability in target binding .

Q & A

Basic Research Questions

Q. What computational methods are used to evaluate Globulixanthone B’s inhibitory activity against carbonic anhydrase II (CA II)?

- Methodological Answer : Molecular docking and molecular dynamics (MD) simulations are key for predicting binding affinity and stability. Docking software (e.g., AutoDock Vina) calculates binding energy (kcal/mol), while MD simulations (e.g., GROMACS) assess stability over time (e.g., 2 ns runs). Critical parameters include root-mean-square deviation (RMSD) for structural stability and residue-wise root-mean-square fluctuation (RMSF) for flexibility analysis .

- Example : Globulixanthone C showed a binding affinity of -9.5 kcal/mol vs. -8.2 kcal/mol for chlorthalidone, with stable RMSD (<2 Å) during MD simulations .

Q. How does this compound comply with drug-likeness criteria for oral bioavailability?

- Methodological Answer : Apply Lipinski’s Rule of Five : molecular weight <500 Da, hydrogen bond donors ≤5, acceptors ≤10, and logP ≤5. Toxicity predictions (e.g., ProTox-II) assess LD50 values. Globulixanthone C met all Lipinski criteria with moderate toxicity (oral rat LD50 = 300 mg/kg) .

Q. What key molecular interactions stabilize this compound’s binding to CA II?

- Methodological Answer : Identify interactions via docking and MD:

- Pi-alkyl interactions with Val121 and Leu197.

- Pi-pi T-shaped interactions with His94.

- Compare with standard inhibitors (e.g., chlorthalidone lacks His94 pi-pi interactions but shares Val121/Leu198 binding) .

Advanced Research Questions

Q. How to resolve contradictions between computational binding energy and experimental efficacy data?

- Methodological Answer :

- Validate docking results with free energy calculations (e.g., MM-PBSA/GBSA).

- Cross-check with in vitro CA inhibition assays (e.g., esterase activity).

- Note: Globulixanthone C had lower interaction energy (-39.04 kcal/mol) than chlorthalidone (-63.39 kcal/mol) but superior stability due to consistent RMSF (<1.5 Å) in key residues (Asn62, His94) .

Q. What strategies optimize MD simulation parameters for xanthone-CA II complexes?

- Methodological Answer :

- Equilibration : Use NVT/NPT ensembles (300 K, 1 bar) for 100 ps.

- Production run : ≥100 ns for convergence (shorter runs may miss conformational changes).

- Analyze hydrogen bond occupancy and salt bridge formation over time .

Q. How to design a comparative study of this compound with other xanthones (e.g., mangostenone A, nigrolineaxanthones)?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.